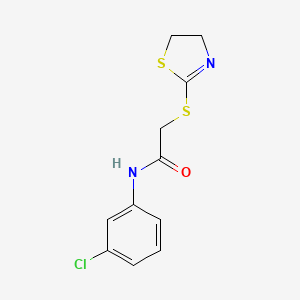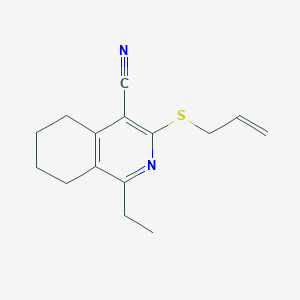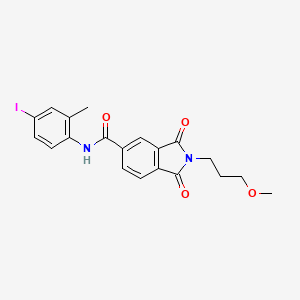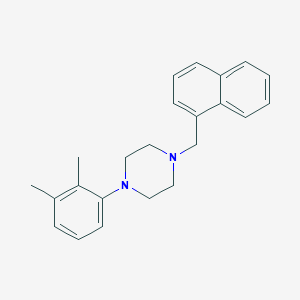![molecular formula C25H37N3O B12460933 [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12460933.png)
[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific reaction conditions. For example, the piperidine intermediate can be synthesized by reacting cyclohex-3-en-1-ylmethyl bromide with piperidine in the presence of a base such as sodium hydride. The piperazine intermediate can be prepared by reacting 2,3-dimethylphenylamine with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is investigated for its pharmacological properties. It may exhibit activity against various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-ylamine
- 4-(2,3-Dimethylphenyl)piperazine
Uniqueness
Compared to similar compounds, [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is unique due to its combined piperidine and piperazine ring systems. This dual-ring structure may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C25H37N3O |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H37N3O/c1-20-7-6-10-24(21(20)2)27-15-17-28(18-16-27)25(29)23-11-13-26(14-12-23)19-22-8-4-3-5-9-22/h3-4,6-7,10,22-23H,5,8-9,11-19H2,1-2H3 |
InChI Key |
FVAAMBZWCCZARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4CCC=CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)


![2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B12460888.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460894.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
![1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one](/img/structure/B12460915.png)
![2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12460921.png)
![N-(3-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)benzamide](/img/structure/B12460925.png)
